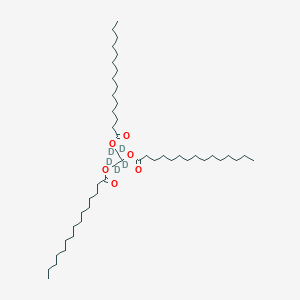

Tripentadecanoin-d5

Description

Properties

Molecular Formula |

C48H92O6 |

|---|---|

Molecular Weight |

770.3 g/mol |

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i43D2,44D2,45D |

InChI Key |

CLJLWABDLPQTHL-IGZDMLEQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Tripentadecanoin-d5 in Quantitative Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the expansive field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. Tripentadecanoin-d5, a deuterated stable isotope-labeled triglyceride, serves as a critical tool for achieving this accuracy. It functions as an internal standard in mass spectrometry-based lipid analysis, a technique essential for mitigating analytical variability and ensuring the integrity of quantitative data.[1] This technical guide provides a comprehensive overview of the application of this compound in lipidomics, detailing its properties, experimental protocols, and the principles of its use.

Stable isotope-labeled lipids, such as this compound, are considered the "gold standard" for internal standards in lipidomics.[1] This is because they are chemically identical to their endogenous counterparts, differing only in their isotopic composition. This near-identical physicochemical behavior ensures that they closely mimic the extraction efficiency and ionization response of the target lipid analytes during analysis.

Core Principles of Internal Standardization in Lipidomics

The fundamental principle behind using an internal standard like this compound is to correct for variations that can occur at multiple stages of a lipidomics workflow.[1] These variations can arise from sample preparation, extraction efficiency, and instrument response.[1] By adding a known amount of the internal standard to the sample at the earliest stage, typically before lipid extraction, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification. This normalization effectively cancels out analytical inconsistencies, leading to more reliable and reproducible results.[1]

Data Presentation: Properties of this compound and its Unlabeled Analog

For effective use as an internal standard, it is crucial to understand the physicochemical properties of both the deuterated standard and its unlabeled counterpart. The following table summarizes key quantitative data for this compound and Tripentadecanoin.

| Property | This compound | Tripentadecanoin |

| Synonyms | TG(15:0/15:0/15:0)-d5; 1,2,3-Tripentadecanoyl glycerol-d5 | TG(15:0/15:0/15:0); Pentadecanoin, tri- |

| Molecular Formula | C₄₈H₈₇D₅O₆ | C₄₈H₉₂O₆ |

| Molecular Weight | 770.27 g/mol | 765.24 g/mol |

| CAS Number | 1219804-57-5 | 7370-46-9 |

| Purity | Typically >98% | Typically >99% |

| Physical State | Solid | Solid |

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound as an internal standard for the quantification of triglycerides in human plasma. This protocol is adapted from established lipid extraction and LC-MS/MS analysis methods.

Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 2:1 (v/v) chloroform:methanol solution. Store at -20°C.

-

Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL. This working solution will be used to spike the samples.

Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a widely used method for extracting lipids from biological samples.

-

Sample Preparation: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: In a 2 mL glass vial, add 10 µL of the this compound working solution (10 µg/mL).

-

Sample Addition: Add 100 µL of human plasma to the vial containing the internal standard.

-

Protein Precipitation and Lipid Extraction:

-

Add 200 µL of cold methanol. Vortex for 10 seconds.

-

Add 500 µL of chloroform. Vortex for 10 seconds and incubate on a shaker for 10 minutes at 4°C.

-

-

Phase Separation:

-

Add 200 µL of water to induce phase separation.

-

Vortex for 20 seconds and then centrifuge at 2,000 x g for 5 minutes at 4°C.

-

-

Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new 1.5 mL glass vial.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) isopropanol:acetonitrile solution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis for Triglyceride Quantification

The following are typical parameters for the analysis of triglycerides using a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) System: A standard UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate.

-

Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.

-

Gradient Elution: A suitable gradient to separate the triglyceride species.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 55°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The precursor ions for triglycerides are typically the ammonium adducts ([M+NH₄]⁺), and the product ions result from the neutral loss of one of the fatty acid chains.

-

MRM Transition for this compound: The precursor ion would be m/z 787.8 ([M+NH₄]⁺), and a characteristic product ion would result from the neutral loss of a pentadecanoic acid molecule.

-

-

Data Analysis: The peak area of each endogenous triglyceride is normalized to the peak area of the this compound internal standard. Quantification is achieved by comparing this ratio to a calibration curve constructed using known concentrations of unlabeled triglyceride standards.

Mandatory Visualization

Lipidomics Experimental Workflow

The following diagram illustrates the general workflow for a quantitative lipidomics experiment using an internal standard.

Logical Relationship of Internal Standardization

The following diagram illustrates the logical relationship of how an internal standard corrects for analytical variability.

Conclusion

This compound is an indispensable tool in the field of quantitative lipidomics. Its use as an internal standard allows researchers to overcome the inherent challenges of variability in sample preparation and mass spectrometry analysis. By following well-established protocols for lipid extraction and LC-MS/MS analysis, and by applying the principles of internal standardization, scientists and drug development professionals can achieve highly accurate and reproducible quantification of triglyceride species. This level of precision is crucial for elucidating the roles of lipids in biological systems and for the discovery of novel biomarkers and therapeutic targets.

References

Physical and chemical properties of Tripentadecanoin-d5

An In-depth Technical Guide to Tripentadecanoin-d5

Abstract

This compound is a deuterated stable isotope-labeled analog of Tripentadecanoin, a triglyceride containing three pentadecanoic acid chains. As a stable isotope-labeled internal standard, it serves as an invaluable tool in mass spectrometry-based quantitative analysis, particularly in metabolomics and lipidomics research. Its use allows for precise quantification of its non-labeled counterpart in complex biological matrices. This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines representative experimental protocols for its synthesis and analysis, and explores its relevance in biomedical research, including its role in studying neurodegenerative diseases.

Chemical and Physical Properties

This compound is distinguished from its parent compound by the substitution of five hydrogen atoms with deuterium on the glycerol backbone. This isotopic labeling results in a higher molecular weight, which is crucial for its use as an internal standard in mass spectrometry, while maintaining nearly identical chemical and physical properties to the endogenous molecule.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound and its non-deuterated form, Tripentadecanoin.

| Identifier | This compound | Tripentadecanoin |

| Synonyms | TG(15:0/15:0/15:0)-d5, Glyceryl-d5 Tripentadecanoate, 1,2,3-Tripentadecanoyl glycerol-d5 | Glyceryl tripentadecanoate, TG(15:0/15:0/15:0) |

| CAS Number | 1219804-57-5[1][2][3] | 7370-46-9[4][5] |

| Molecular Formula | C₄₈H₈₇D₅O₆ | C₄₈H₉₂O₆ |

| IUPAC Name | [1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate | (2,3-di(pentadecanoyloxy)propyl) pentadecanoate |

Physical and Chemical Data

Quantitative physical and chemical properties are essential for experimental design, including solvent selection and storage conditions.

| Property | Value (this compound) | Value (Tripentadecanoin) | Reference |

| Molecular Weight | 770.27 g/mol | 765.24 g/mol | |

| Exact Mass | 769.7208 Da | 764.6890 Da | |

| Physical State | Solid | Solid | |

| Melting Point | Not available | 55 °C | |

| Boiling Point | Not available | 732.1 °C at 760 mmHg | |

| Density | Not available | 0.92 g/cm³ | |

| Storage Conditions | -20°C | -20°C |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline representative protocols for the synthesis and analysis of this compound.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the esterification of commercially available glycerol-d5 with pentadecanoic acid. The following is a generalized protocol representative of this chemical synthesis.

Materials:

-

Glycerol-d5 (1,1,2,3,3-d5)

-

Pentadecanoic acid (≥98% purity)

-

Dicyclohexylcarbodiimide (DCC) as a coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Dichloromethane (DCM), anhydrous, as the solvent

-

Hexane and Ethyl Acetate for chromatography

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert argon atmosphere, dissolve glycerol-d5 and 3.5 equivalents of pentadecanoic acid in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath (0°C). Add 3.5 equivalents of DCC and 0.1 equivalents of DMAP to the solution with stirring.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure this compound.

-

Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Analysis Using LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of lipids like Tripentadecanoin in biological samples. This compound is used as an internal standard to correct for matrix effects and variations during sample preparation and analysis.

Protocol Outline:

-

Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue).

-

Lipid Extraction: Perform a lipid extraction using a solvent system such as Folch (chloroform:methanol) or Bligh-Dyer (chloroform:methanol:water).

-

Internal Standard Spiking: Add a known amount of this compound to the sample extract.

-

LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with solvents like water with formic acid and acetonitrile/isopropanol to separate the lipids.

-

MS/MS Detection: Analyze the eluent using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Tripentadecanoin and the this compound internal standard.

-

Quantification: Calculate the concentration of endogenous Tripentadecanoin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, the biological activities of its non-deuterated form, Tripentadecanoin, are of significant interest to researchers. Recent studies have highlighted its potential neuroprotective effects.

Research has shown that Tripentadecanoin can reduce the toxicity of protein aggregates, which are hallmarks of neurodegenerative conditions like Alzheimer's and Parkinson's disease. The proposed mechanism involves the induction of neuroglobin (Ngb), a protein known to protect neurons from damage. This induction appears to be mediated by P-bodies, which are cellular granules that regulate mRNA stability. By increasing the expression of neuroglobin, Tripentadecanoin helps mitigate the harmful effects of toxic protein oligomers. This activity makes Tripentadecanoin a promising molecule for further investigation in the context of cellular aging and neurodegeneration.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of Tripentadecanoin. This is critical in several research areas:

-

Metabolomics: To study the role of odd-chain fatty acids and their metabolism in health and disease.

-

Nutritional Science: To trace the absorption and metabolism of dietary fats.

-

Pharmacokinetic Studies: To determine the pharmacokinetic properties of drugs that may influence lipid metabolism.

-

Neuroscience: To quantify endogenous levels of Tripentadecanoin in studies investigating its neuroprotective effects.

The non-deuterated form, pentadecanoic acid (C15:0), has shown broad anti-inflammatory and antiproliferative activities in various human cell-based disease models, suggesting its potential as an emerging essential fatty acid. Tripentadecanoin, as a triglyceride of this fatty acid, is a key molecule in these investigations.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for synthesizing and purifying deuterated triglycerides. These isotopically labeled lipids are invaluable tools in metabolic research, drug development, and nutritional science, serving as tracers to elucidate the complex pathways of lipid absorption, transport, and metabolism. This document details chemical synthesis strategies, purification protocols, and analytical techniques for quality control, supplemented with quantitative data and workflow diagrams to support experimental design and execution.

Synthesis of Deuterated Triglycerides

The synthesis of deuterated triglycerides typically involves a two-step process: first, the deuteration of the fatty acid precursors, followed by their esterification to a glycerol backbone.

Deuteration of Fatty Acid Precursors

The introduction of deuterium into fatty acids is a critical initial step. A common method involves H/D exchange on the fatty acid molecule using deuterated water (D₂O) as the deuterium source and a catalyst.

Experimental Protocol: H/D Exchange of Octanoic Acid

This protocol describes the deuteration of octanoic acid as a representative example.

-

Reaction Setup: In a pressure reactor, combine octanoic acid, sodium hydroxide (NaOH), 10 wt% Platinum on carbon (Pt/C), and deuterated water (D₂O). A typical molar ratio is 1.0 equivalent of fatty acid to 1.0 equivalent of NaOH, with 10 mol% of Pt/C.

-

Reaction Conditions: Seal the reactor and heat to 220°C. Maintain this temperature for 3 days.

-

Iterative Exchange: After each 3-day cycle, cool the reactor, replace the H₂O/D₂O mixture with fresh D₂O, and repeat the heating cycle. Typically, three cycles are performed to achieve a high degree of deuteration.

-

Work-up: After the final cycle, cool the reaction mixture and remove the Pt/C catalyst by filtration.

-

Acidification and Extraction: Acidify the filtrate to a pH of 2 using hydrochloric acid (HCl). Extract the aqueous phase three times with diethyl ether.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the deuterated fatty acid.

Esterification of Deuterated Fatty Acids to a Glycerol Backbone

Several methods exist for the esterification of fatty acids to glycerol. A highly efficient and practical approach utilizes 1,1'-carbonyldiimidazole (CDI) to activate the fatty acids.

Experimental Protocol: Synthesis of Deuterated Medium-Chain Triglyceride (MCT) Oil via CDI Activation

This protocol details the synthesis of a deuterated MCT oil using CDI-activated deuterated octanoic and decanoic acids.

-

Activation of Fatty Acids:

-

Individually react the deuterated fatty acids (e.g., octanoic acid-d₁₅ and decanoic acid-d₁₉) with 1.1 equivalents of CDI in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

-

Stir the reaction mixture for 2-4 hours until the evolution of CO₂ ceases, indicating the formation of the acyl-imidazolide intermediate.

-

Remove the solvent under reduced pressure to obtain the CDI-activated fatty acid, which can be used directly in the next step.

-

-

Esterification with Deuterated Glycerol:

-

Combine the CDI-activated deuterated fatty acids with deuterated glycerol (glycerol-d₈) in a solvent-free reaction or in a high-boiling point solvent like dimethylacetamide (DMA). The stoichiometry can be adjusted to produce specific mixed triglycerides. For a representative MCT oil, a mixture of activated octanoic and decanoic acids can be used.

-

Heat the reaction mixture at 70°C. The reaction progress can be monitored by techniques such as size-exclusion chromatography (SEC).

-

The reaction is typically complete within 9-12 days.

-

-

Purification:

-

A significant advantage of the CDI method is that it often produces high-purity triglycerides that may not require extensive purification.[1]

-

If necessary, unreacted starting materials and by-products can be removed by silica gel column chromatography.

-

Quantitative Data for Synthesis

| Product | Starting Materials | Molar Ratio (Glycerol:FA1:FA2) | Reaction Time | Yield | Deuteration Degree |

| Deuterated MCT oil | Glycerol-d₈, CDI-activated octanoic acid-d₁₃.₉, CDI-activated decanoic acid-d₁₈.₀ | 1.0 : 1.92 : 1.28 | 9 days | 97% | 93% |

Purification of Deuterated Triglycerides

Purification is essential to remove unreacted starting materials, by-products such as mono- and diglycerides, and any residual catalyst. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for separating lipids based on their polarity and is often used for analytical assessment and small-scale preparative purification.

Experimental Protocol: TLC Purification

-

Stationary Phase: Use silica gel G plates.

-

Sample Application: Dissolve the crude triglyceride product in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and diethyl ether) and apply it as a narrow band at the bottom of the TLC plate.

-

Mobile Phase (Solvent System): A common solvent system for separating neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid in a ratio of 84:15:1 (v/v/v).

-

Development: Place the TLC plate in a sealed chamber saturated with the mobile phase vapor. Allow the solvent front to migrate up the plate.

-

Visualization: After development, dry the plate and visualize the separated lipid bands using iodine vapor or a suitable stain. Triglycerides are the least polar and will have the highest Rf value, appearing closest to the solvent front.

-

Extraction: For preparative TLC, scrape the silica band corresponding to the triglycerides and extract the product from the silica using a solvent like chloroform/methanol (2:1, v/v).

Column Chromatography

For larger-scale purification, column chromatography using silica gel or alumina is the method of choice.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal volume of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of increasing polarity. A typical gradient starts with 100% hexane to elute non-polar impurities, followed by a gradual increase in the proportion of a more polar solvent like diethyl ether or ethyl acetate to elute the triglycerides.

-

Example Gradient:

-

100% Hexane (to elute hydrocarbons)

-

1-5% Diethyl ether in Hexane (to elute cholesterol esters)

-

5-10% Diethyl ether in Hexane (to elute triglycerides )

-

Higher concentrations of diethyl ether or a switch to a more polar solvent system (e.g., chloroform/methanol) will elute more polar lipids like diglycerides, monoglycerides, and free fatty acids.

-

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure deuterated triglycerides. Combine the pure fractions and evaporate the solvent.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and degree of deuteration of the synthesized triglycerides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for determining the extent and position of deuteration.

-

¹H NMR: The disappearance or reduction in the intensity of proton signals at specific positions in the ¹H NMR spectrum compared to the non-deuterated standard provides direct evidence of deuterium incorporation.

-

²H NMR: The presence of signals in the ²H NMR spectrum confirms the presence of deuterium. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration. The integral of the deuterium signals, when compared to an internal standard, can be used to quantify the degree of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated triglyceride and to assess its isotopic enrichment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Triglycerides are typically transesterified to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This allows for the determination of the fatty acid composition and the isotopic enrichment of each fatty acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of the intact triglyceride molecule. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition and the number of deuterium atoms incorporated. Electrospray ionization (ESI) is a common ionization technique for triglycerides, often with the addition of sodium or ammonium salts to form adducts for better detection.

Purity Assessment Data

| Analytical Technique | Information Provided | Typical Purity Achieved |

| HPLC with Charged Aerosol Detection (CAD) | Quantitative assessment of the main component and impurities. | >99% |

| GC-MS (of FAMEs) | Fatty acid profile and detection of volatile impurities. | High purity of fatty acid components. |

| ¹H NMR | Structural confirmation and estimation of deuteration by signal reduction. | High structural integrity. |

| ²H NMR | Direct detection and quantification of deuterium incorporation. | Confirms high deuteration levels. |

Diagrams and Workflows

Signaling and Metabolic Pathways

The following diagram illustrates the key metabolic pathways for the incorporation of deuterium from D₂O into triglycerides via de novo lipogenesis.

Caption: Metabolic pathway of deuterium incorporation into triglycerides.

Experimental Workflows

The following diagrams outline the experimental workflows for the synthesis and purification of deuterated triglycerides.

Synthesis Workflow

Caption: Workflow for the chemical synthesis of deuterated triglycerides.

Purification Workflow

Caption: General workflow for the purification of deuterated triglycerides.

References

A Technical Guide to High-Purity Tripentadecanoin-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, technical specifications, and experimental applications of high-purity Tripentadecanoin-d5. This deuterated triglyceride is a critical tool for researchers in various fields, serving as an internal standard for quantitative mass spectrometry and as a metabolic tracer in lipidomic studies.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the offerings from prominent vendors to facilitate comparison and procurement.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| MedChemExpress | This compound | HY-146737S | Not explicitly stated | 5 mg |

| LGC Standards | This compound | TRC-T808402-10MG | Not explicitly stated | 2.5 mg, 5 mg, 10 mg |

| Fisher Scientific | Glyceryl-d5 Tripentadecanoin | CDN Isotopes D-7945 | 98 atom % D, min 98% Chemical Purity | 0.5 g |

| Mithridion | This compound 2,5mg | rw2-trc-t808402-2-5mg | Not explicitly stated | 2.5 mg |

Note: Purity specifications can vary between lots. It is highly recommended to request a certificate of analysis (CoA) from the supplier for detailed information on the specific batch.

Applications in Research and Drug Development

This compound is primarily utilized in two key research applications:

-

Internal Standard in Quantitative Analysis: Due to its chemical similarity to endogenous triglycerides, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based lipidomics.[1] Its five deuterium atoms provide a distinct mass shift, allowing for accurate quantification of triglycerides and other lipid species in complex biological matrices by correcting for variations in sample preparation and instrument response.[2]

-

Metabolic Tracer: In metabolic studies, this compound can be introduced into biological systems to trace the absorption, distribution, metabolism, and excretion of dietary triglycerides.[3] By tracking the deuterated label, researchers can elucidate the pathways of lipid metabolism and the kinetics of triglyceride turnover in vivo.[4][5]

Experimental Protocols

While specific protocols should be optimized for individual experimental needs, the following provides a general framework for the use of this compound as an internal standard and a metabolic tracer.

Protocol 1: Use of this compound as an Internal Standard for Lipid Quantification

This protocol outlines the general steps for using this compound as an internal standard for the quantification of triglycerides in a biological sample (e.g., plasma, cell lysate) by LC-MS.

1. Preparation of Internal Standard Stock Solution:

- Accurately weigh a known amount of high-purity this compound.

- Dissolve it in an appropriate organic solvent (e.g., chloroform/methanol mixture) to a final concentration of 1 mg/mL.

- Store the stock solution at -20°C.

2. Sample Preparation:

- Thaw the biological samples on ice.

- To a known volume or weight of the sample, add a precise amount of the this compound internal standard working solution. The amount should be chosen to be within the linear range of the instrument's detector.

- Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method.

3. LC-MS Analysis:

- Reconstitute the dried lipid extract in the initial mobile phase.

- Inject an aliquot of the sample onto an appropriate LC column (e.g., C18) for separation of lipid species.

- The mass spectrometer should be operated in a mode that allows for the detection of both the target analytes and the deuterated internal standard (e.g., selected reaction monitoring, SRM, or multiple reaction monitoring, MRM).

4. Data Analysis:

- Quantify the target triglycerides by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

- Generate a calibration curve using known concentrations of the non-labeled triglyceride standards spiked with the same amount of internal standard.

Protocol 2: In Vivo Metabolic Tracer Study

This protocol provides a general outline for an in vivo study in an animal model to trace the metabolism of dietary triglycerides using this compound.

1. Animal Acclimation and Diet:

- Acclimate the animals to the housing conditions and a control diet for a specified period.

2. Tracer Administration:

- Prepare a lipid emulsion containing a known amount of this compound.

- Administer the emulsion to the animals via oral gavage.

3. Sample Collection:

- Collect blood and tissue samples at various time points post-administration.

4. Lipid Extraction and Analysis:

- Extract total lipids from the collected samples as described in Protocol 1.

- Analyze the lipid extracts by LC-MS or GC-MS to identify and quantify the deuterated triglyceride and its metabolic products.

5. Data Interpretation:

- Determine the rate of appearance and clearance of the deuterated label in different lipid pools and tissues to understand the dynamics of triglyceride metabolism.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripentadecanoin-d5: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, Tripentadecanoin-d5 serves as a crucial tool in quantitative analysis. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart, Tripentadecanoin.

This technical guide provides a concise overview of the molecular characteristics of this compound, a general protocol for its application as an internal standard, and a workflow diagram to illustrate its use in quantitative analysis.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental design.

| Identifier | Value | Source |

| Molecular Formula | C48H87D5O6 | [1] |

| Molecular Weight | 770.27 g/mol | [1][2] |

| Unlabeled CAS Number | 7370-46-9 | [1][3] |

| CAS Number | 1219804-57-5 | |

| Synonyms | TG(15:0/15:0/15:0)-d5, 1,2,3-Tripentadecanoyl glycerol-d5 |

Application in Quantitative Analysis: Experimental Protocol

This compound is most commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to ensure the accuracy and reproducibility of the quantification of Tripentadecanoin in a given sample. The following is a generalized protocol for its use.

Objective: To accurately quantify the concentration of Tripentadecanoin (analyte) in a biological or other complex matrix.

Materials:

-

This compound (internal standard)

-

Tripentadecanoin (analytical standard)

-

Sample containing the analyte

-

Appropriate organic solvents for extraction and dilution

-

LC-MS or GC-MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound at a known concentration.

-

Prepare a series of calibration curve standards by spiking known concentrations of Tripentadecanoin into a matrix similar to the sample.

-

Add a fixed amount of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation:

-

To the unknown sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.

-

Perform a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the lipids, including the analyte and the internal standard.

-

Evaporate the solvent and reconstitute the extract in a suitable solvent for injection into the chromatography system.

-

-

LC-MS/GC-MS Analysis:

-

Inject the prepared calibration standards and samples into the LC-MS or GC-MS system.

-

Develop a chromatographic method to separate the analyte and the internal standard from other components in the sample.

-

Set up the mass spectrometer to monitor for specific precursor and product ions of both Tripentadecanoin and this compound (Selected Reaction Monitoring or SRM is commonly used for quantification).

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot these ratios against the known concentrations of the analyte in the calibration standards to generate a calibration curve.

-

Calculate the peak area ratio of the analyte to the internal standard in the unknown sample.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Workflow for Internal Standard-Based Quantification

The following diagram illustrates the logical flow of using an internal standard for quantitative analysis.

References

The Role of Tripentadecanoin in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and other proteinopathies, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of these conditions is the accumulation of misfolded protein aggregates, which are toxic to neurons. Recent research has identified tripentadecanoin, a triglyceride of the odd-chain fatty acid pentadecanoic acid (C15:0), as a promising neuroprotective agent. This technical guide provides an in-depth overview of the current research on tripentadecanoin, focusing on its mechanism of action, experimental evidence, and detailed protocols for its investigation in the context of neurodegenerative diseases.

Mechanism of Action: Induction of Neuroglobin Expression

Tripentadecanoin exerts its neuroprotective effects primarily through the induction of neuroglobin (Ngb), a globin protein expressed in the nervous system.[1] Studies have shown that tripentadecanoin treatment leads to a significant increase in neuroglobin mRNA levels in neurons.[2] This induction is mediated by the regulation of processing bodies (p-bodies), which are cytoplasmic granules involved in mRNA decay.[1] By modulating p-body activity, tripentadecanoin is thought to enhance the stability and translation of neuroglobin mRNA.

Increased levels of neuroglobin, in turn, confer protection against the toxicity of various amyloid oligomers, including amyloid-beta (Aβ), α-synuclein, amylin, Prion Protein, and Tau.[3][4] Neuroglobin is a known scavenger of reactive oxygen and nitrogen species, and its upregulation helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of tripentadecanoin.

Table 1: In Vitro Neuroprotection Against Amyloid Oligomer Toxicity

| Cell Type | Toxic Agent (Concentration) | Tripentadecanoin Treatment | Outcome | Reference |

| Mouse Primary Cortex Neurons | AβO (1 µM) | Pre-treatment with ≥100 nM | Increased cell viability | |

| Mouse Primary Cortex Neurons | Human α-synuclein oligomers (1 µM) | Post-treatment with tripentadecanoin | Increased cell viability | |

| Mouse Primary Cortex Neurons | Human amylin oligomers (1 µM) | Post-treatment with tripentadecanoin | Increased cell viability | |

| Mouse Primary Cortex Neurons | Prion Protein118-135 oligomers (2 µM) | Post-treatment with tripentadecanoin | Increased cell viability | |

| Mouse Primary Cortex Neurons | Human Tau oligomers (1 µM) | Post-treatment with tripentadecanoin | Increased cell viability | |

| Human iPSC-derived Neurons | AβO (1 µM) | Post-treatment with tripentadecanoin | Increased cell viability |

Table 2: In Vivo Efficacy in a Mouse Model of Retinal Degeneration

| Animal Model | Treatment | Dosage | Outcome | Reference |

| NMU-induced retinal degeneration in mice | Tripentadecanoin | 20 mg/kg | Significant protection of the outer nuclear layer | |

| NMU-induced retinal degeneration in mice | Tripentadecanoin | 50 mg/kg | Significant protection of the outer nuclear layer |

Table 3: Gene Expression Changes in Neurons

| Cell Type | Treatment | Duration | Gene | Fold Increase in mRNA Level | Reference |

| Mouse Primary Cortex Neurons | Tripentadecanoin (100 nM) | 3 hours | Neuroglobin | 1.34 | |

| Mouse Primary Cortex Neurons | Tripentadecanoin (1 µM) | 3 hours | Neuroglobin | 5.91 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in tripentadecanoin research.

Protocol 1: In Vitro Neurotoxicity Assay Using Primary Cortical Neurons

1. Preparation of Primary Cortical Neurons:

-

Isolate cortical neurons from E15.5 mouse embryos.

-

Plate neurons at a density of 1 x 105 cells/cm² on Poly-D-Lysine and laminin-coated plates.

-

Culture neurons in Neurobasal Plus Medium supplemented with B-27 Plus supplement and GlutaMAX.

2. Preparation of Amyloid Oligomers:

-

Prepare amyloid-beta (1-42), human α-synuclein, human amylin, Prion Protein118-135, or human Tau oligomers according to established protocols.

3. Tripentadecanoin Treatment and Toxin Exposure:

-

For pre-treatment experiments, incubate neurons with desired concentrations of tripentadecanoin (e.g., 100 nM to 1 µM) for 48 hours before adding the toxic oligomers.

-

For post-treatment (neuro-rescue) experiments, add tripentadecanoin at various time points (e.g., 0, 3, or 6 hours) after the addition of the toxic oligomers.

-

Expose neurons to the respective amyloid oligomers at the specified concentrations for 24 hours.

4. Cell Viability Assessment (MTT Assay):

-

Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plates for 2-4 hours at 37°C.

-

Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the results to the vehicle control group.

Protocol 2: In Vivo Retinal Degeneration Mouse Model

1. Animal Model:

-

Use adult C57BL/6J mice.

2. Induction of Retinal Degeneration:

-

Administer a single intraperitoneal injection of N-nitroso-N-methylurea (NMU) at a dose of 40-60 mg/kg body weight to induce photoreceptor cell death.

3. Tripentadecanoin Administration:

-

Administer tripentadecanoin at doses of 20 mg/kg or 50 mg/kg via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to the experimental design (e.g., pre- or post-NMU treatment).

4. Histological Analysis:

-

Euthanize mice 7 days after NMU injection.

-

Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).

-

Process the eyes for paraffin embedding and sectioning.

-

Stain retinal sections with hematoxylin and eosin (H&E).

-

Measure the thickness of the outer nuclear layer (ONL) using light microscopy and image analysis software.

Protocol 3: RNA Sequencing and Analysis

1. RNA Extraction:

-

Treat primary cortical neurons with tripentadecanoin or vehicle control for the desired duration.

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

2. Library Preparation and Sequencing:

-

Prepare RNA sequencing libraries from the extracted RNA.

-

Perform high-throughput sequencing using an Illumina platform.

3. Data Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome (e.g., mouse genome mm10) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as featureCounts.

-

Perform differential gene expression analysis between tripentadecanoin-treated and control samples using packages like DESeq2 or edgeR in R.

-

Perform functional enrichment analysis (e.g., Gene Ontology and pathway analysis) on the differentially expressed genes to identify affected biological processes.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of tripentadecanoin's neuroprotective effect.

Experimental Workflows

Caption: Workflow for in vitro neurotoxicity assay.

Caption: Workflow for in vivo retinal degeneration model.

References

- 1. Tripentadecanoin, a promising molecule to fight neurodegenerative diseases – IGMM [igmm.cnrs.fr]

- 2. A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

Deuterium Labeling in Triglyceride Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing deuterium labeling in the analysis of triglycerides. Deuterium labeling has emerged as a powerful tool in lipidomics, offering a robust approach for quantitative analysis, metabolic flux studies, and understanding the dynamics of triglyceride metabolism. This guide delves into the core concepts, experimental protocols, data interpretation, and the subtle yet significant effects of deuterium incorporation on triglyceride analysis.

Core Principles of Deuterium Labeling for Triglyceride Analysis

Deuterium (²H or D), a stable isotope of hydrogen, can be incorporated into biological molecules, including triglycerides, through metabolic processes. The primary method involves the administration of deuterium oxide (D₂O), also known as heavy water.[1][2] D₂O is a cost-effective and easy-to-administer tracer that can label all lipid classes.[1][2] Unlike complete metabolic labeling, D₂O provides partial labeling, leading to subtle but measurable shifts in the isotopic distribution of molecules.[3]

The incorporation of deuterium into triglycerides primarily occurs during de novo fatty acid synthesis. Deuterium from D₂O is transferred to fatty acids via NADPH and acetyl-CoA. The resulting deuterated fatty acids are then esterified to a glycerol backbone to form triglycerides. By measuring the rate and extent of deuterium incorporation, researchers can quantify the synthesis rates and turnover of triglycerides.

Mass spectrometry (MS), coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the primary analytical platform for detecting and quantifying deuterated triglycerides. The mass spectrometer distinguishes between the deuterated (heavier) and non-deuterated (lighter) forms of the triglycerides based on their mass-to-charge ratio (m/z).

Experimental Workflows

A typical workflow for the analysis of triglycerides using deuterium labeling involves several key stages, from sample preparation to data analysis.

References

An In-depth Technical Guide to the Safe Handling of Tripentadecanoin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling procedures for Tripentadecanoin-d5, a deuterated stable isotope of tripentadecanoin. The following data is compiled from available safety data sheets for the analogous non-labeled compound, Tripentadecanoin, and general best practices for laboratory safety. It is intended to provide a thorough understanding of the safety profile of this compound to ensure its proper handling in a research environment.

Hazard Identification and Classification

Tripentadecanoin is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] As such, no hazard pictograms, signal words, or hazard statements are required for its labeling.[1]

Health and Safety Ratings: [1]

| Rating System | Health | Fire | Reactivity |

| NFPA | 0 | 0 | 0 |

| HMIS | 0 | 0 | 0 |

Scale: 0 = Minimal Hazard, 1 = Slight Hazard, 2 = Moderate Hazard, 3 = Serious Hazard, 4 = Severe Hazard

Based on available data, this compound is not considered to pose any significant physical or health hazards.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Tripentadecanoin.

| Property | Value |

| Physical State | Solid[2] |

| Appearance | White |

| Odor | Not determined |

| Melting Point | Undetermined |

| Boiling Point | Undetermined |

| Solubility in Water | Not determined |

| Flammability | Product is not flammable |

Handling and Storage

While this compound is not classified as hazardous, adherence to good laboratory practices is essential to ensure safety.

General Handling:

-

Follow standard precautionary measures for handling chemicals.

-

Avoid contact with eyes, skin, and clothing.

-

Ensure adequate ventilation in the handling area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from direct light.

-

No special requirements for storerooms or receptacles are specified.

Exposure Controls and Personal Protection

Engineering Controls:

-

No special ventilation requirements are noted. Good general ventilation should be sufficient.

Personal Protective Equipment (PPE):

| PPE | Recommendation |

| Eye/Face Protection | Safety glasses or goggles are recommended. |

| Skin Protection | Impermeable gloves (e.g., nitrile rubber) should be worn. |

| Respiratory Protection | Not required under normal use conditions. |

| Body Protection | A laboratory coat should be worn. |

First-Aid Measures

In the event of exposure, follow these first-aid guidelines:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move to fresh air. If symptoms persist, consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. The product does not generally irritate the skin. |

| Eye Contact | Rinse opened eye for several minutes under running water. |

| Ingestion | If symptoms persist, consult a doctor. |

Accidental Release Measures

Given that the substance is not classified as hazardous, accidental releases are not expected to pose a significant danger. However, the following general cleanup protocol should be followed.

Caption: General workflow for responding to a chemical spill in a laboratory setting.

Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal conditions of use.

-

Chemical Stability: The product is stable under recommended storage conditions.

-

Conditions to Avoid: No specific conditions to avoid are listed.

-

Incompatible Materials: No specific incompatible materials are listed.

-

Hazardous Decomposition Products: No dangerous decomposition products are known.

References

Methodological & Application

Application Note: Quantitative Analysis of Triglycerides in Human Plasma Using Tripentadecanoin-d5 as an Internal Standard by LC-MS/MS

Introduction

Triglycerides (TGs) are a major class of lipids and serve as a primary energy reserve in animals. The profiling and quantification of individual TG molecular species in biological matrices like plasma are of significant interest in various fields, including clinical diagnostics, nutritional research, and drug development, as alterations in TG levels and composition are associated with numerous metabolic disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and specific quantification of lipids. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This application note describes a robust and reliable LC-MS/MS method for the quantification of triglycerides in human plasma using Tripentadecanoin-d5 as an internal standard. This compound, a deuterated analog of tripentadecanoin (TG 15:0/15:0/15:0), closely mimics the chemical and physical properties of endogenous triglycerides, making it an ideal internal standard for this application.

Principle of the Method

Plasma samples are subjected to a protein precipitation and liquid-liquid extraction procedure to isolate the lipid fraction. This compound is added as an internal standard at the beginning of the sample preparation process to account for any variability during extraction and analysis. The extracted lipids are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved by monitoring the specific multiple reaction monitoring (MRM) transitions for each triglyceride and the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Solvents: LC-MS grade methanol, isopropanol, acetonitrile, and water.

-

Reagents: Ammonium formate.

-

Internal Standard: this compound (C₄₈H₈₇D₅O₆), molecular weight ~772.3 g/mol .

-

Biological Matrix: Human plasma (collected in K₂EDTA tubes).

2. Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

-

Mobile Phase A: 10 mM Ammonium formate in Water:Acetonitrile (95:5, v/v).

-

Mobile Phase B: 10 mM Ammonium formate in Acetonitrile:Isopropanol (50:50, v/v).

3. Sample Preparation

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 500 µL of cold isopropanol for protein precipitation.

-

Vortex the mixture for 30 seconds.

-

Incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Method

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Column Temperature: 55°C.

-

Autosampler Temperature: 10°C.

-

Injection Volume: 5 µL.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-12 min: 30-90% B (linear gradient)

-

12-15 min: 90% B

-

15.1-18 min: 30% B (re-equilibration)

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: Triglycerides are detected as their ammonium adducts ([M+NH₄]⁺). The product ions correspond to the neutral loss of one of the fatty acid chains. The MRM transition for this compound is monitored for quantification. A representative MRM transition for the internal standard is m/z 790.8 → 519.5.

Data Presentation

The performance of this method was evaluated for linearity, precision, accuracy, and recovery. The results are summarized in the following tables.

Table 1: Linearity of Triglyceride Quantification

| Analyte | Calibration Range (µg/mL) | R² |

| TG 16:0/18:1/18:2 | 0.5 - 100 | >0.995 |

| TG 16:0/16:0/18:1 | 0.5 - 100 | >0.996 |

| TG 18:1/18:1/18:2 | 0.5 - 100 | >0.994 |

Table 2: Precision and Accuracy

| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| TG 16:0/18:1/18:2 | 1.0 | 5.8 | 7.2 | 103.5 |

| 25.0 | 4.2 | 5.5 | 98.7 | |

| 75.0 | 3.9 | 4.8 | 101.2 | |

| TG 16:0/16:0/18:1 | 1.0 | 6.1 | 7.5 | 105.1 |

| 25.0 | 4.5 | 5.9 | 99.1 | |

| 75.0 | 4.1 | 5.2 | 102.4 |

Table 3: Recovery

| Analyte | Low Conc. (1 µg/mL) | High Conc. (75 µg/mL) |

| TG 16:0/18:1/18:2 | 92.5% | 95.1% |

| TG 16:0/16:0/18:1 | 91.8% | 94.7% |

| This compound (IS) | \multicolumn{2}{c | }{94.2%} |

Visualizations

Caption: Experimental workflow for triglyceride quantification.

Caption: Principle of internal standard-based quantification.

Protocol for Tripentadecanoin-d5 in GC-MS Lipid Profiling

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Tripentadecanoin-d5 as an internal standard for the quantitative analysis of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and GC-MS analysis.

Introduction

Quantitative lipid profiling is essential for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. Accurate quantification, however, requires the use of an appropriate internal standard to correct for variations in sample extraction, derivatization efficiency, and instrument response.

This compound is a deuterated triglyceride containing three pentadecanoic acid-d5 chains. Following hydrolysis and derivatization, it yields pentadecanoic acid-d5 methyl ester, which is an ideal internal standard for fatty acid analysis. Pentadecanoic acid is a saturated fatty acid with an odd number of carbons, making it naturally absent or present at very low levels in most biological systems. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from endogenous fatty acids without significantly altering its chemical and chromatographic properties.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of fatty acids using this compound as an internal standard.

Materials and Reagents

-

This compound internal standard

-

Biological sample (e.g., plasma, cultured cells, tissue homogenate)

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Sodium chloride (NaCl) solution, 0.9% (w/v) in ultrapure water

-

Sodium hydroxide (NaOH) in methanol, 0.5 M

-

Boron trifluoride (BF3) in methanol, 14% (w/v)

-

Anhydrous sodium sulfate

-

FAME standards mix for calibration curve

-

Glass test tubes with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Nitrogen evaporation system

-

GC-MS system with a suitable capillary column

Sample Preparation and Lipid Extraction

-

Sample Aliquoting: Thaw frozen biological samples on ice. Aliquot a precise amount of the sample (e.g., 100 µL of plasma, 1x10^6 cells, or 10 mg of tissue homogenate) into a glass test tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The final concentration should be within the linear range of the calibration curve.

-

Lipid Extraction (Folch Method):

-

To each sample, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds.

-

Centrifuge the samples at 2000 x g for 10 minutes to separate the layers.

-

Carefully aspirate the upper aqueous layer and discard it.

-

Collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass tube.

-

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at room temperature.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. This step hydrolyzes the triglycerides (including the this compound) and other complex lipids to release the fatty acids.

-

Heating: Cap the tubes tightly and heat at 100°C for 10 minutes in a heating block or water bath.

-

Methylation: Cool the tubes to room temperature. Add 2 mL of 14% BF3 in methanol. This reagent will methylate the free fatty acids to form FAMEs.

-

Second Heating: Cap the tubes and heat again at 100°C for 5 minutes.

-

Extraction of FAMEs: Cool the tubes to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Phase Separation: Vortex the tubes and then centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

GC-MS Analysis

Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

GC Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or a DB-WAX (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization (EI).

GC-MS Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

| Parameter | Value |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min, hold for 10 min. |

| Transfer Line Temp. | 250°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

Data Presentation and Analysis

Identification of FAMEs

FAMEs are identified by comparing their retention times and mass spectra with those of known standards (e.g., a commercial FAME mix) and with mass spectral libraries such as the NIST library. The retention index of non-deuterated methyl pentadecanoate can be used as a reference for the elution of the internal standard.

Quantification

For quantitative analysis, a calibration curve is generated using a series of standard solutions containing known concentrations of the target fatty acid methyl esters and a constant concentration of the this compound internal standard. The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the fatty acids in the samples is then determined from this calibration curve.

When using SIM mode, specific ions for each analyte and the internal standard are monitored to increase sensitivity and selectivity.

Quantitative Data Summary

The following table provides the key mass-to-charge ratio (m/z) values for the non-deuterated pentadecanoic acid methyl ester, which can be used to predict the corresponding values for the deuterated internal standard.

| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| Pentadecanoic acid methyl ester | 256.42 | 256 | 74 (McLafferty rearrangement), 87, 143, 213, 225 |

| Pentadecanoic acid-d5 methyl ester (Predicted) | 261.45 | 261 | 79, 92, 148, 218, 230 |

Note: The predicted m/z values for the deuterated standard are based on the addition of 5 Da to the non-deuterated fragments. The actual observed fragments and their relative intensities may vary depending on the position of the deuterium labels and the instrument conditions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS lipid profiling.

Derivatization Reaction Pathway

Caption: Derivatization of triglycerides to FAMEs.

Application Note & Protocol: High-Throughput Quantification of Triglycerides using Tripentadecanoin-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that function as energy storage molecules and are key components of cellular membranes. The accurate quantification of specific triglyceride species is crucial for understanding metabolic diseases, biomarker discovery, and for the development of novel therapeutics. This application note provides a detailed protocol for the robust and sensitive quantification of triglycerides in biological matrices, such as plasma, using a stable isotope-labeled internal standard, Tripentadecanoin-d5. The use of this compound corrects for variability during sample preparation and ionization, ensuring high accuracy and precision.

This method employs a liquid-liquid extraction procedure for the efficient isolation of lipids, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Overview

The experimental workflow for the quantification of triglycerides using this compound involves several key steps, from sample preparation to data analysis.

Caption: Experimental workflow for triglyceride quantification.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Phosphate-buffered saline (PBS)

Equipment

-

High-performance liquid chromatography (UPLC/HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Internal Standard Preparation

-

Prepare a stock solution of this compound in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working internal standard solution of 10 µg/mL in isopropanol.

Sample Preparation (Folch Extraction)

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the 10 µg/mL this compound working solution.

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at room temperature for 20 minutes.

-

Add 200 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase into a new tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 55°C |

| Gradient | 0-2 min: 30% B, 2-12 min: 30-100% B, 12-15 min: 100% B, 15.1-18 min: 30% B |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The MRM transitions for the internal standard and representative endogenous triglycerides are listed below. The precursor ion for triglycerides is the ammonium adduct [M+NH4]+, and the product ion corresponds to the neutral loss of one of the fatty acid chains.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| This compound (IS) | 787.8 | 528.5 | 50 |

| Tripalmitin (TG 16:0/16:0/16:0) | 824.8 | 568.5 | 50 |

| Tristearin (TG 18:0/18:0/18:0) | 890.9 | 607.6 | 50 |

| Triolein (TG 18:1/18:1/18:1) | 884.9 | 601.5 | 50 |

| Trilolein (TG 18:2/18:2/18:2) | 878.8 | 595.5 | 50 |

Data Presentation

Calibration Curve

A calibration curve should be prepared using a series of known concentrations of a representative triglyceride standard (e.g., Tripalmitin) spiked with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.010 |

| 5 | 7,650 | 151,200 | 0.051 |

| 10 | 15,300 | 149,800 | 0.102 |

| 50 | 75,800 | 150,500 | 0.504 |

| 100 | 152,000 | 151,000 | 1.007 |

| 500 | 760,000 | 149,500 | 5.084 |

Quantitative Analysis of Triglycerides in Plasma

The following table presents example quantitative data for several triglyceride species in human plasma samples. Concentrations are determined using the calibration curve and corrected for the internal standard response.

| Sample ID | Tripalmitin (µg/mL) | Tristearin (µg/mL) | Triolein (µg/mL) | Trilolein (µg/mL) |

| Control 1 | 15.2 ± 1.1 | 10.5 ± 0.8 | 55.3 ± 4.2 | 25.1 ± 2.0 |

| Control 2 | 14.8 ± 1.3 | 11.1 ± 0.9 | 58.1 ± 5.0 | 26.3 ± 2.2 |

| Treated 1 | 25.6 ± 2.3 | 18.2 ± 1.5 | 85.7 ± 7.1 | 40.5 ± 3.5 |

| Treated 2 | 26.1 ± 2.5 | 17.9 ± 1.6 | 88.2 ± 7.5 | 41.2 ± 3.8 |

Data are presented as mean ± standard deviation (n=3).

Signaling Pathway and Logical Relationships

The quantification of triglycerides is often a key component in understanding broader metabolic pathways.

Application Notes and Protocols: Tripentadecanoin-d5 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. The use of stable isotope-labeled substrates, such as Tripentadecanoin-d5, provides a robust method for tracing the fate of metabolites in vivo. This compound is a deuterated form of tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules. Pentadecanoic acid is an odd-chain fatty acid, and its metabolism offers unique insights into cellular energetics and biosynthetic pathways. When introduced into a biological system, the deuterated pentadecanoate (C15:0-d5) released from this compound can be traced through various metabolic routes, providing quantitative data on fatty acid oxidation and anaplerosis.

The primary application of this compound in metabolic flux analysis lies in its ability to trace the contribution of odd-chain fatty acids to the tricarboxylic acid (TCA) cycle. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the final round of β-oxidation of pentadecanoic acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the TCA cycle. This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates that may be depleted for biosynthetic purposes. By measuring the incorporation of deuterium from C15:0-d5 into TCA cycle intermediates and other downstream metabolites, researchers can quantify the rate of anaplerosis from odd-chain fatty acids.

Key Applications

-

Quantifying Anaplerotic Flux: Tracing the entry of succinyl-CoA derived from this compound into the TCA cycle allows for the direct measurement of anaplerotic flux from odd-chain fatty acids. This is particularly relevant in studying conditions with altered energy metabolism, such as diabetes, heart failure, and neurological disorders.

-

Investigating Fatty Acid Oxidation Disorders: Inborn errors of metabolism affecting fatty acid oxidation can be investigated by monitoring the breakdown of C15:0-d5.

-

Studying Hepatic Lipid Metabolism: The fate of orally administered this compound can be tracked to understand its absorption, packaging into lipoproteins, and uptake and metabolism by the liver. This is valuable in research related to non-alcoholic fatty liver disease (NAFLD).

-

Biomarker of Dairy Fat Intake: Pentadecanoic acid is a recognized biomarker for the consumption of dairy fat. Using a deuterated tracer can help in studies aimed at understanding the metabolic consequences of diets rich in dairy products.

Experimental Protocols

The following protocols are representative methodologies for in vivo metabolic flux analysis using this compound.

Protocol 1: Oral Administration for Hepatic Metabolism Studies

This protocol is designed to trace the absorption and subsequent hepatic metabolism of pentadecanoic acid from an oral dose of this compound.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., mixed in a small volume of a high-fat liquid meal)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Equipment for plasma lipid extraction

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study.

-

Tracer Administration: Administer a single oral dose of this compound. The exact dose should be determined based on the subject's body weight and the sensitivity of the analytical instruments (a typical starting point could be 10-20 mg/kg body weight).

-

Blood Sampling: Collect blood samples at baseline (pre-dose) and at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 12 hours).

-

Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Lipid Extraction: Extract total lipids from plasma samples using a standard method, such as the Folch or Bligh-Dyer method.

-

Derivatization: Hydrolyze the triglyceride fraction and derivatize the resulting fatty acids to a volatile form, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, for GC-MS analysis.

-

GC-MS Analysis: Analyze the derivatized samples by GC-MS to quantify the enrichment of d5-pentadecanoate in the plasma triglyceride fraction.

Protocol 2: Intravenous Infusion for Whole-Body Fatty Acid Flux

This protocol is designed to measure the rate of appearance (Ra) and disappearance (Rd) of pentadecanoic acid in the circulation, providing insights into whole-body fatty acid turnover.

Materials:

-

Sterile this compound emulsion for intravenous infusion

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes

-

Breath collection bags

-

GC-MS and Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

-

Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).

-

Catheter Placement: Insert catheters into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated for arterialized venous blood sampling.

-

Priming Dose and Continuous Infusion: Administer a priming bolus of this compound to rapidly achieve isotopic steady-state, followed by a constant intravenous infusion for a period of 2-4 hours.

-

Blood and Breath Sampling: Collect blood and expired breath samples at baseline and at regular intervals during the infusion to confirm isotopic steady-state.

-

Sample Processing: Process blood samples to isolate plasma and extract lipids as described in Protocol 1.

-

Analytical Measurement:

-

Analyze plasma samples by GC-MS to determine the isotopic enrichment of d5-pentadecanoate.

-

Analyze breath samples by IRMS to measure the enrichment of ¹³CO₂ if a ¹³C-labeled tracer is co-infused to assess oxidation.

-

-